Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate hydrochloride
Description
Chemical Structure and Properties: Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate hydrochloride is a benzoxazepine derivative characterized by a seven-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound features a methyl ester group at position 6 and a hydrochloride salt form. Its molecular formula is C₁₁H₁₄ClNO₃ (CAS: Not explicitly provided in evidence; inferred from related entries), with a purity of 95% as noted in commercial listings .
It is marketed for research and development (R&D) use, with commercial availability in quantities ranging from 50 mg to 500 mg at high costs (e.g., €759.00 for 50 mg) .
Properties
IUPAC Name |
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-11(13)8-3-2-4-10-9(8)7-12-5-6-15-10;/h2-4,12H,5-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIYOBRAXWACCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CNCCOC2=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2171796-72-6 | |
| Record name | methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with an appropriate ester or acid chloride under acidic conditions to form the benzoxazepine ring. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or aryl groups .
Scientific Research Applications
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.
Mechanism of Action
The mechanism of action of methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote beneficial cellular responses .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The benzoxazepine scaffold is versatile, with modifications at key positions influencing physicochemical and biological properties. Below is a comparative analysis of related compounds:
Physicochemical and Commercial Differences
- Solubility and Stability : The presence of a methyl ester group in the primary compound enhances lipophilicity compared to carboxylic acid derivatives (e.g., Category D7 compound), which may improve membrane permeability .
- Synthetic Utility : The difluoromethyl-substituted benzoxazepine (EN300-749202) offers a fluorinated handle for further derivatization, a feature absent in the primary compound .
Research and Industrial Relevance
- Medicinal Chemistry : Benzoxazepines are explored as scaffolds for central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier. The ester group in the primary compound may serve as a prodrug moiety for active carboxylic acid metabolites .
Biological Activity
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Formula : CHClNO
Molecular Weight : 199.68 g/mol
IUPAC Name : 2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine; hydrochloride
Appearance : Powder
Storage Temperature : Room Temperature
This compound exhibits its biological effects primarily through interaction with various receptors and enzymes in the body.
- GABA Receptor Modulation : The compound has been shown to bind to GABA receptors in the central nervous system (CNS), potentially influencing neurotransmission and exhibiting anxiolytic or sedative effects.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Antimicrobial Properties
Research indicates that derivatives of benzoxazepine compounds exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives have shown effectiveness against various strains of bacteria. In studies comparing their efficacy to standard antibiotics:
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of benzoxazepine derivatives:
- Comparative Studies : Some compounds exhibited greater anti-inflammatory activity than curcumin in specific assays . This suggests a promising avenue for developing anti-inflammatory medications.
Antiviral Activity
Certain derivatives have been evaluated for their antiviral properties:
- HIV Inhibition : Compounds similar to methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine have shown effectiveness as non-nucleoside reverse transcriptase inhibitors (NNRTIs), significantly inhibiting HIV replication at nanomolar concentrations with minimal cytotoxicity .
Research Findings and Case Studies
A variety of studies have been conducted to explore the biological activity of methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. Below is a summary table highlighting key findings from these studies:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antimicrobial | MIC values between 0.3 - 8.5 µM against Gram-negative bacteria. |
| Study B | Anti-inflammatory | Exhibited greater activity than curcumin in inflammation assays. |
| Study C | Antiviral | Effective as NNRTIs against HIV with low cytotoxicity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
